4-(4-Butylphenyl)-4-oxobutanoic acid
Overview
Description
4-(4-Butylphenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety with a ketone functional group
Scientific Research Applications
4-(4-Butylphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butylphenyl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-butylbenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
The resulting product is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Butylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Major Products
Oxidation: this compound can be oxidized to 4-(4-Butylphenyl)butanoic acid.
Reduction: Reduction yields 4-(4-Butylphenyl)-4-hydroxybutanoic acid.
Substitution: Halogenated derivatives such as 4-(4-Butyl-2-bromophenyl)-4-oxobutanoic acid.
Mechanism of Action
The mechanism of action of 4-(4-Butylphenyl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Propylphenyl)-4-oxobutanoic acid
- 4-(4-Ethylphenyl)-4-oxobutanoic acid
- 4-(4-Methylphenyl)-4-oxobutanoic acid
Uniqueness
4-(4-Butylphenyl)-4-oxobutanoic acid is unique due to the presence of the butyl group, which imparts distinct physicochemical properties compared to its analogs. The length of the butyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-(4-butylphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-3-4-11-5-7-12(8-6-11)13(15)9-10-14(16)17/h5-8H,2-4,9-10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXSYJVVDLNUAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384258 | |
Record name | 4-(4-butylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72271-71-7 | |
Record name | 4-(4-butylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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